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The table below compares the core characteristics of Ciraparantag and DOAC-Stop to help you select the

appropriate tool for your research.

Feature Ciraparantag DOAC-Stop

Primary Use In vivo reversal agent for

anticoagulants [1] [2]

Ex vivo adsorbent to remove DOACs from

plasma samples for diagnostic testing [1]
[3] [4]

Mechanism of
Action

Binds non-covalently to DOACs
and heparins via charge-charge

interactions [2]

Adsorbs low molecular weight substances
like DOACs via activated charcoal [1] [4]

Efficacy in
Removing DOAC
activity in vitro

Does not effectively remove

DOAC-associated anticoagulant
activity in plasma samples [1]

Effectively removes DOACs, reducing

concentrations to near-undetectable levels
(e.g., median 0-1 ng/mL) [1] [3]

Effect on Heparins Binds and reverses heparin-like
anticoagulants [2]

Ineffective against larger heparin-like
anticoagulants [1] [4]

Impact on
Coagulation Tests

Can cause significant interference
in coagulation assays [1]

Removes DOAC interference, normalizing
parameters like APTT, PT, and dRVVT for

Lupus Anticoagulant testing [1] [3] [5]
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Experimental Protocols

Protocol 1: Removing DOACs from Plasma with DOAC-Stop

This protocol is for ex vivo removal of DOACs from plasma samples to enable accurate coagulation testing

[1] [3] [4].

Step 1: Sample Preparation. Use citrated plasma. DOAC-Stop can be applied to patient samples or
plasma spiked with a specific DOAC (e.g., 500 ng/mL) [1].

Step 2: Application of DOAC-Stop. Add one DOAC-Stop tablet (18 mg) per 1 mL of plasma [1] [3].
Step 3: Incubation and Centrifugation. Incubate the plasma with the tablet for 5 minutes at ambient

temperature with gentle agitation. Then, centrifuge the sample at 2000× g for 5 minutes to pellet the
activated charcoal [1] [3].

Step 4: Plasma Collection. Carefully collect the clarified, supernatant plasma for analysis. Avoid
disturbing the charcoal pellet. For some DOACs like dabigatran and edoxaban, a second

centrifugation step may be necessary if the plasma remains cloudy with residual charcoal particles
[3].

Protocol 2: Evaluating Ciraparantag as a Universal Chelator In
Vitro

This protocol assesses the ability of Ciraparantag to remove anticoagulant activity in a laboratory setting,

which has been shown to be ineffective [1].

Step 1: Prepare Plasma. Use commercial human plasma, reconstituted as per manufacturer's
instructions [1].

Step 2: Spike with Anticoagulant. Spike the plasma with a therapeutic concentration of a DOAC
(e.g., apixaban, rivaroxaban) or heparin (e.g., enoxaparin adjusted to 0.7 IU/mL) [1].

Step 3: Add Ciraparantag. Add Ciraparantag to the spiked plasma over a concentration range (e.g.,
100 ng/mL to 100,000 ng/mL) and incubate for various time points at ambient temperature with gentle

agitation [1].
Step 4: Analyze. Analyze the plasma directly without further processing using routine coagulation

assays (PT, APTT) and specialized tests (dilute thrombin time, anti-FXa chromogenic assay) [1].
Expected Outcome: Ciraparantag will not remove the DOAC- or heparin-associated anticoagulant

activities and may itself interfere with the coagulation tests [1].
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Troubleshooting FAQs

Q: I treated my plasma sample with DOAC-Stop, but my Lupus Anticoagulant (LAC) screening is still

positive. What should I do?

A: This can happen. Studies show that while DOAC-Stop removes DOACs effectively, a subset of patient

samples may still test positive in LAC screens after treatment. One study found that after DOAC-Stop

treatment, LAC screening turned negative in 45% of patient samples, meaning over half still required further

testing [3]. The recommended action is to proceed with LAC confirmation tests or mixing studies as per

standard guidelines on the DOAC-Stop-treated plasma [3] [5].

Q: Can DOAC-Stop be used to remove heparin from plasma samples?

A: No. DOAC-Stop and other activated charcoal-based adsorbents are not effective for removing heparin or

low-molecular-weight heparins (LMWH). This is because heparin molecules are too large to be adsorbed by

the activated charcoal, which primarily captures low molecular weight substances [1] [4]. For heparin

neutralization, other agents like heparinase or polybrene are required [4].

Q: My experiment involves a patient taking Ciraparantag. How can I get accurate coagulation test

results?

A: Research indicates that Ciraparantag itself can interfere with coagulation assays. A potential solution is

to use DOAC-Stop. One study demonstrated that DOAC-Stop can successfully remove Ciraparantag-

associated interferences in laboratory testing, in addition to removing DOACs [1]. The protocol for this

would be the same as Protocol 1 above.

Q: When should I consider using activated charcoal in a clinical setting for a DOAC overdose?

A: The use of activated charcoal (not necessarily DOAC-Stop, which is for lab use) is a clinical decision.

Pharmacokinetic studies, such as one with apixaban, show that administering activated charcoal within 2-6

hours of ingestion can significantly reduce drug exposure and enhance elimination by interrupting

enterohepatic recirculation [6]. This should only be done in a clinical setting with appropriate airway

management due to the risk of aspiration [7] [8].
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Experimental Workflow: Addressing DOAC Interference

The diagram below outlines a decision pathway for designing your experiment when dealing with samples

containing DOACs.

Start: Plasma Sample
Contains DOAC

What is the experimental goal?

Goal A:
Accurate Coagulation Testing

(e.g., LAC, thrombophilia)

For ex vivo
diagnostic use

Goal B:
In Vivo Reversal or

In Vitro Chelation Study

For functional
reversal studies

Recommended: Use DOAC-Stop Not Recommended:
Use Ciraparantag

Common Mistake

Consider Ciraparantag
for in vivo studies.

For in vitro chelation,
Ciraparantag is ineffective.

Expected Outcome:
DOACs effectively removed.

Coagulation tests normalized.

Expected Outcome:
DOAC activity NOT removed.

Assay interference likely.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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